REACTION_CXSMILES
|
[H-].[Na+].[CH:3]1([OH:9])[CH2:7][CH2:6][CH:5]([OH:8])[CH2:4]1.[Si:10](Cl)([C:13]([CH3:16])([CH3:15])[CH3:14])([CH3:12])[CH3:11]>C1COCC1.C(OC(=O)C)C>[Si:10]([O:8][CH:5]1[CH2:6][CH2:7][CH:3]([OH:9])[CH2:4]1)([C:13]([CH3:16])([CH3:15])[CH3:14])([CH3:12])[CH3:11] |f:0.1|
|
Name
|
|
Quantity
|
3.77 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
9.62 g
|
Type
|
reactant
|
Smiles
|
C1(CC(CC1)O)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
14.2 g
|
Type
|
reactant
|
Smiles
|
[Si](C)(C)(C(C)(C)C)Cl
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)OC(C)=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring at room temperature for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature over night
|
Type
|
WASH
|
Details
|
washed with 125 mL of 10% K2CO3, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Type
|
CUSTOM
|
Details
|
to give 20.3 g of crude product as a colorless oil
|
Type
|
CUSTOM
|
Details
|
Further purification over SiO2 using
|
Type
|
WASH
|
Details
|
a gradient elution 5% EtOAc/hexanes to 10% EtOAc/hexanes
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
[Si](C)(C)(C(C)(C)C)OC1CC(CC1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.1 g | |
YIELD: PERCENTYIELD | 35% | |
YIELD: CALCULATEDPERCENTYIELD | 34.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[H-].[Na+].[CH:3]1([OH:9])[CH2:7][CH2:6][CH:5]([OH:8])[CH2:4]1.[Si:10](Cl)([C:13]([CH3:16])([CH3:15])[CH3:14])([CH3:12])[CH3:11]>C1COCC1.C(OC(=O)C)C>[Si:10]([O:8][CH:5]1[CH2:6][CH2:7][CH:3]([OH:9])[CH2:4]1)([C:13]([CH3:16])([CH3:15])[CH3:14])([CH3:12])[CH3:11] |f:0.1|
|
Name
|
|
Quantity
|
3.77 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
9.62 g
|
Type
|
reactant
|
Smiles
|
C1(CC(CC1)O)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
14.2 g
|
Type
|
reactant
|
Smiles
|
[Si](C)(C)(C(C)(C)C)Cl
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)OC(C)=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring at room temperature for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature over night
|
Type
|
WASH
|
Details
|
washed with 125 mL of 10% K2CO3, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Type
|
CUSTOM
|
Details
|
to give 20.3 g of crude product as a colorless oil
|
Type
|
CUSTOM
|
Details
|
Further purification over SiO2 using
|
Type
|
WASH
|
Details
|
a gradient elution 5% EtOAc/hexanes to 10% EtOAc/hexanes
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
[Si](C)(C)(C(C)(C)C)OC1CC(CC1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.1 g | |
YIELD: PERCENTYIELD | 35% | |
YIELD: CALCULATEDPERCENTYIELD | 34.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[H-].[Na+].[CH:3]1([OH:9])[CH2:7][CH2:6][CH:5]([OH:8])[CH2:4]1.[Si:10](Cl)([C:13]([CH3:16])([CH3:15])[CH3:14])([CH3:12])[CH3:11]>C1COCC1.C(OC(=O)C)C>[Si:10]([O:8][CH:5]1[CH2:6][CH2:7][CH:3]([OH:9])[CH2:4]1)([C:13]([CH3:16])([CH3:15])[CH3:14])([CH3:12])[CH3:11] |f:0.1|
|
Name
|
|
Quantity
|
3.77 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
9.62 g
|
Type
|
reactant
|
Smiles
|
C1(CC(CC1)O)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
14.2 g
|
Type
|
reactant
|
Smiles
|
[Si](C)(C)(C(C)(C)C)Cl
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)OC(C)=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring at room temperature for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature over night
|
Type
|
WASH
|
Details
|
washed with 125 mL of 10% K2CO3, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Type
|
CUSTOM
|
Details
|
to give 20.3 g of crude product as a colorless oil
|
Type
|
CUSTOM
|
Details
|
Further purification over SiO2 using
|
Type
|
WASH
|
Details
|
a gradient elution 5% EtOAc/hexanes to 10% EtOAc/hexanes
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
[Si](C)(C)(C(C)(C)C)OC1CC(CC1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.1 g | |
YIELD: PERCENTYIELD | 35% | |
YIELD: CALCULATEDPERCENTYIELD | 34.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |